4-Bromobenzo[b]thiophen-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-bromo-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6BrNS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2 |
InChI Key |
OBOPRMBGTONVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Bromobenzo B Thiophen 5 Amine
Strategies for Benzo[b]thiophene Core Functionalization
Synthesis of 4-Bromobenzo[b]thiophene Intermediate
A notable route to the 4-Bromobenzo[b]thiophene intermediate commences with 2-Bromo-6-fluorobenzaldehyde. This pathway leverages sequential etherification and Wittig reactions to build the thiophene (B33073) ring. nih.govgoogle.com
The synthesis of the 4-Bromobenzo[b]thiophene intermediate often utilizes 2-Bromo-6-fluorobenzaldehyde as the foundational starting material. nih.govgoogle.com This commercially available compound provides the necessary bromine and fluorine substituents on the benzene (B151609) ring, which direct the subsequent cyclization and functionalization steps.
The synthetic sequence involves an initial etherification of 2-Bromo-6-fluorobenzaldehyde with a halomethyl mercaptan, such as chloromethyl mercaptan or bromomethyl mercaptan. nih.govgoogle.com This step is followed by a Wittig reaction, a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, which in this case facilitates the closure of the thiophene ring to yield the 4-Bromobenzo[b]thiophene core structure. nih.govgoogle.com
The efficiency of the synthesis of 4-Bromobenzo[b]thiophene is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as the choice of base, solvent, temperature, and reaction time to maximize the yield and purity of the product. google.com A variety of organic solvents and bases have been explored in the etherification step. google.com
For the initial etherification, different combinations of solvents and bases have been investigated to enhance the yield of the intermediate. The following table summarizes the impact of various solvent and base systems on the reaction yield.
| Solvent | Base | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | Sodium Hydroxide | Bromomethyl mercaptan | 10-15 | 2 | 86 |
| Acetone | Potassium Carbonate | Chloromethyl mercaptan | 30-35 | 4 | 93 |
| THF | Sodium Carbonate | Chloromethyl mercaptan | 75-80 | 6 | 89 |
The subsequent Wittig reaction conditions have also been a subject of optimization, with variations in temperature and reaction time influencing the outcome of the cyclization. google.com
Amination of Halogenated Benzo[b]thiophene Scaffolds to Form 4-Bromobenzo[b]thiophen-5-amine
The final step in the synthesis of the target compound is the introduction of an amine group onto the 4-Bromobenzo[b]thiophene scaffold. This transformation is crucial for imbuing the molecule with its characteristic chemical properties.
While direct amination of 4-Bromobenzo[b]thiophene at the 5-position presents a synthetic challenge, related transformations on similar heterocyclic systems suggest potential pathways. One such approach is the copper-catalyzed Ullmann-type reaction, which has been successfully employed for the amination of various bromo-substituted benzo-fused heterocycles using aqueous ammonia as the amine source. nih.gov This method offers a direct route to primary amines on aromatic rings. nih.gov
An alternative strategy involves an indirect approach via nitration followed by reduction. The nitration of brominated benzo[b]thiophenes can introduce a nitro group onto the benzene ring, which can then be reduced to the desired amine functionality using standard reducing agents.
Palladium-Catalyzed Carbon-Nitrogen (C-N) Coupling Methodologies
The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, and palladium-catalyzed cross-coupling reactions have become a principal method for achieving this transformation on aromatic systems. acsgcipr.org These methods are particularly advantageous for constructing aryl amines from aryl halides under conditions that are often milder and more functional-group-tolerant than classical approaches. wikipedia.org
Buchwald-Hartwig Amination Protocols for Benzo[b]thiophene Systems
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org
This methodology is highly applicable to the benzo[b]thiophene system. For instance, the synthesis of N-substituted benzo[b]thiophenes can be achieved by coupling various aminobenzo[b]thiophenes with aryl halides. researchgate.net To synthesize the primary amine of the target compound, an ammonia equivalent is required. While the direct use of ammonia can be challenging due to its tight binding to palladium complexes, various ammonia surrogates or specialized catalyst systems have been developed to overcome this. wikipedia.orgacs.org Recent advancements have enabled the direct use of aqueous ammonia with appropriately designed ligands, representing a more practical and economical approach. nih.govescholarship.org
Comparative Studies of Catalytic Systems and Ligand Effects in Amination
The success of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium catalyst and, most importantly, the supporting phosphine (B1218219) ligand. researchgate.net The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination.
Research has shown that sterically hindered and electron-rich phosphine ligands are often the most effective. Ligands are typically designed to promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle. A variety of ligands have been developed and screened for amination reactions, each with its own advantages depending on the specific substrates. nih.gov
For the coupling of aryl bromides, several catalytic systems have proven effective. The choice of ligand can significantly impact reaction efficiency, yield, and substrate scope. Below is a comparative table of common ligands and their general performance in palladium-catalyzed amination reactions.
| Ligand | Typical Catalyst Precursor | Key Features & Applications |
|---|---|---|
| Xantphos | Pd(OAc)₂ or Pd₂(dba)₃ | A wide bite-angle ligand, effective for coupling with a variety of amines, including deactivated aminothiophenes. researchgate.net |
| BrettPhos | [Pd(allyl)Cl]₂ or G3-Precatalyst | Highly effective for coupling primary amines. Known for its broad scope and robustness, allowing reactions to be performed without a glovebox. nih.gov |
| RuPhos | [Pd(allyl)Cl]₂ or G3-Precatalyst | Excellent for coupling secondary amines and a wide range of functionalized aryl halides. nih.gov |
| Josiphos (CyPF-tBu) | Pd(OAc)₂ | Efficient for coupling aryl halides with primary aliphatic amines and anilines, and can be used for direct coupling with ammonia. wikipedia.org |
| KPhos | Pd(OAc)₂ | A recently developed ligand specifically designed to suppress side reactions in the amination of aryl halides with aqueous ammonia, providing high selectivity for the primary arylamine. nih.gov |
The optimal catalytic system for synthesizing this compound via this method would likely involve a modern, sterically demanding ligand like KPhos or a Josiphos-type ligand, paired with a suitable palladium precursor and a strong base, using an ammonia source. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution Approaches for Amino Group Introduction
Nucleophilic aromatic substitution (SNAr) offers a classical, metal-free alternative for introducing an amino group onto an aromatic ring. libretexts.org Unlike the Buchwald-Hartwig reaction, SNAr does not require a catalyst but is contingent on the electronic properties of the aryl halide substrate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (e.g., a halogen). libretexts.org This activation is necessary to stabilize the negative charge of the Meisenheimer complex.
In the context of benzo[b]thiophene, SNAr has been demonstrated. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to yield 3-amino-2-nitrobenzo[b]thiophene. rsc.org In this case, the nitro group at the C2 position activates the C3 position for nucleophilic attack. Kinetic studies on related nitrothiophenes confirm that the presence of a nitro group significantly enhances the reactivity towards amine nucleophiles compared to corresponding benzene analogs. nih.govuoanbar.edu.iq
To synthesize this compound via SNAr, a plausible precursor would be a 4-bromo-5-halobenzo[b]thiophene activated by an electron-withdrawing group, such as a nitro group at the C6 position. The reaction with ammonia or an ammonia equivalent would then displace the halogen at C5 to install the desired amine functionality.
Preparation of Related and Substituted Benzo[b]thiophen-5-amine Analogs
The dual functionality of this compound provides two distinct reactive sites—the amine group and the bromine atom—for further chemical modification, enabling the synthesis of a wide array of derivatives.
Synthesis of Diverse Nitrogen-Containing Derivatives via the Amine Functionality
The primary amine at the C5 position is a versatile functional group that can readily undergo a variety of chemical transformations. Standard reactions for aromatic amines can be applied to generate diverse libraries of compounds. For example, acylation with acid chlorides or anhydrides yields the corresponding amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These transformations can be used to explore structure-activity relationships in medicinal chemistry programs. An illustration of this type of derivatization is the synthesis of benzo[b]thiophene acylhydrazones from a benzo[b]thiophene carbohydrazide precursor, which are then evaluated for biological activity. nih.gov
Functionalization at Other Positions of the Benzo[b]thiophene Core
The benzo[b]thiophene ring itself can be functionalized at several positions. The inherent reactivity of the core favors electrophilic substitution at the C3 position. uoanbar.edu.iq However, modern cross-coupling techniques allow for more controlled and regioselective functionalization.
Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools for modifying the benzo[b]thiophene scaffold. nih.govacs.orgnih.gov Research has shown that direct arylation of benzo[b]thiophenes often occurs with high selectivity at the C2 position. nih.govacs.org If the C2 position is blocked, functionalization can be directed to the C3 position. researchgate.net
Furthermore, the bromine atom at the C4 position serves as a valuable handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively, at this position. For instance, Sonogashira coupling of 3-iodo-2-substituted-benzo[b]thiophenes with various alkynes has been used to generate a library of novel derivatives. ias.ac.in This strategy could be directly applied to the C4-bromo position of the title compound to create a diverse set of analogs functionalized on the benzene portion of the heterocycle.
Chemical Reactivity and Mechanistic Investigations of 4 Bromobenzo B Thiophen 5 Amine
Influence of Bromine and Amine Functional Groups on Molecular Reactivity
The reactivity of 4-Bromobenzo[b]thiophen-5-amine is fundamentally governed by the electronic and steric properties of its bromine and amine substituents, as well as the electron-rich nature of the fused ring system.
Role of the Bromine Atom in Metal-Catalyzed Transformations
The bromine atom located at the 4-position of the benzo[b]thiophene core is a key functional group that significantly enhances the molecule's utility in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. This halogen atom serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Although the strong affinity of palladium and other transition metals for sulfur can sometimes lead to catalyst poisoning, a variety of thiophenes and benzo[b]thiophenes have been successfully employed as partners in cross-coupling reactions. researchgate.net
The C-Br bond in this compound can be activated by a transition metal catalyst, typically palladium(0), to form an organometallic intermediate. This intermediate can then react with a wide range of coupling partners. Such transformations are foundational in modern drug discovery and materials science for constructing complex molecular architectures.
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Aryl- or heteroaryl-substituted benzo[b]thiophenes |
| Heck Coupling | Alkene | C-C | Alkenyl-substituted benzo[b]thiophenes |
| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted benzo[b]thiophenes |
| Buchwald-Hartwig Amination | Amine | C-N | Diamino-substituted benzo[b]thiophenes |
| Stille Coupling | Organostannane Reagent | C-C | Aryl- or vinyl-substituted benzo[b]thiophenes |
Role of the Amine Group in the Formation of Advanced Nitrogen-Containing Derivatives
The primary amine group at position 5 provides a nucleophilic center, making it a crucial site for derivatization. This functionality allows for the synthesis of a wide array of advanced nitrogen-containing compounds, which is of particular interest in medicinal chemistry where such heterocycles are prevalent scaffolds. nih.gov The amine group can readily participate in reactions such as acylation to form amides or condensation with carbonyl compounds to yield Schiff bases (imines).
These initial derivatives can serve as intermediates for the construction of more complex heterocyclic systems. The versatility of the amine group makes this compound a valuable starting material for exploring new chemical space in drug discovery programs. nih.gov
| Reagent Type | Reaction Type | Resulting Functional Group/Derivative Class |
|---|---|---|
| Acyl Halide / Anhydride | Acylation | Amides |
| Aldehyde / Ketone | Condensation | Imines (Schiff Bases) |
| Sulfonyl Chloride | Sulfonylation | Sulfonamides |
| Isocyanate / Isothiocyanate | Addition | Ureas / Thioureas |
| Dicarbonyl or equivalent | Cyclocondensation | Fused Nitrogen Heterocycles (e.g., Pyrimidines, Pyrazines) |
Electron-Rich Nature of the Benzo[b]thiophene Scaffold and its Implications for Reactivity
The benzo[b]thiophene system is a π-electron-rich heterocycle, a characteristic that stems from the fusion of a benzene (B151609) ring with a thiophene (B33073) ring. researchgate.net The sulfur atom in the thiophene ring possesses lone pairs of electrons that are effectively incorporated into the bicyclic aromatic system, increasing its electron density. researchgate.net The aromaticity of thiophene is considered to be intermediate between that of furan (B31954) and benzene. researchgate.net
This inherent electron-rich character makes the benzo[b]thiophene scaffold susceptible to attack by electrophiles, facilitating electrophilic substitution reactions. chemicalbook.com The reactivity of benzo[b]thiophene in such reactions is generally lower than that of isolated thiophene but greater than that of benzene. chemicalbook.com This property is central to many strategies for functionalizing the core structure of the molecule.
Substitution Reactions Involving this compound
The dual functionality of this compound allows for a variety of substitution reactions, targeting either the bromine atom via nucleophilic pathways or the aromatic core via electrophilic attack.
Nucleophilic Substitution Reactions and Substrate Scope of the Bromine Atom
The bromine atom on the benzene portion of the scaffold can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. The success of SNAr reactions typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com In this compound, the amine group at position 5 is electron-donating, which would tend to deactivate the ring system toward this type of substitution.
Alternatively, under conditions involving an exceptionally strong base, substitution can occur via an elimination-addition mechanism that proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com While halogen atoms at the 2- and 3-positions of the thiophene ring are known to undergo nucleophilic substitution, the reactivity of a halogen at the 4-position is governed by the electronics of the benzene ring portion of the molecule. taylorfrancis.com
| Nucleophile | Potential Product | Mechanism Note |
|---|---|---|
| Hydroxide (OH⁻) | 5-Amino-benzo[b]thiophen-4-ol | Requires harsh conditions or specific activation. |
| Alkoxide (RO⁻) | 4-Alkoxy-benzo[b]thiophen-5-amine | Conditions are critical for feasibility. |
| Amide (NH₂⁻) | Benzo[b]thiophene-4,5-diamine | Likely proceeds via benzyne intermediate with strong base (e.g., NaNH₂). |
| Thiolate (RS⁻) | 4-(Alkylthio)-benzo[b]thiophen-5-amine | Feasible under appropriate catalytic or reaction conditions. |
| Cyanide (CN⁻) | 5-Amino-benzo[b]thiophene-4-carbonitrile | Often requires transition metal catalysis (e.g., Rosenmund–von Braun reaction). |
Electrophilic Substitution Reactions on the Benzo[b]thiophene Core and Positional Selectivity
Due to the electron-rich nature of the benzo[b]thiophene core, it is prone to electrophilic substitution. researchgate.netchemicalbook.com In an unsubstituted benzo[b]thiophene molecule, electrophilic attack preferentially occurs at the 3-position (the β-position of the thiophene ring), which is the most electron-rich site. researchgate.netchemicalbook.comchemicalbook.com The general order of reactivity for electrophilic nitration on the unsubstituted core is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net
However, in this compound, the position of any new substitution is directed by the powerful activating and ortho-, para-directing effects of the amine group at position 5, and the weaker deactivating, yet also ortho-, para-directing, bromo group at position 4. The strong activating effect of the amine group dominates, directing incoming electrophiles primarily to the ortho position, which is C-6. The directing influence of the bromine atom at C-4 also supports substitution at C-6 (its para position). Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C-6 position.
| Reaction | Substituent | Position | Electronic Effect | Predicted Site of Attack |
|---|---|---|---|---|
| Nitration, Halogenation, Friedel-Crafts, etc. | -NH₂ | 5 | Strongly Activating, Ortho-, Para-Directing | Position 6 |
| -Br | 4 | Deactivating, Ortho-, Para-Directing |
Cross-Coupling Reactions of this compound
This compound is a versatile building block in organic synthesis, largely due to the presence of both a bromine atom and an amino group on the benzo[b]thiophene scaffold. These functional groups provide handles for a variety of cross-coupling reactions, enabling the construction of more complex molecules with potential applications in medicinal chemistry and materials science. ktu.edu
Suzuki-Miyaura Coupling for Carbon-Carbon (C-C) Bond Formation and Aryl Derivatization
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org In the context of this compound, the bromine atom at the 4-position serves as the halide component, allowing for the introduction of various aryl or heteroaryl groups. This reaction is instrumental in synthesizing 4-arylbenzo[b]thiophen-5-amine derivatives.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.com For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. mdpi.commdpi.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate, and in a solvent system like a mixture of dioxane and water. mdpi.commdpi.commdpi.com
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids This table is for illustrative purposes and may not represent reactions specifically with this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good |
| Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Varies |
| Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | High |
Data sourced from multiple examples of Suzuki-Miyaura reactions. mdpi.comnih.gov
The Suzuki-Miyaura coupling of this compound with various arylboronic acids allows for the synthesis of a diverse library of 4-arylbenzo[b]thiophen-5-amine derivatives. These products are of interest for their potential biological activities and applications in materials science. ktu.edu
Palladium-Catalyzed Carbon-Hydrogen (C-H) Activation and Arylation Reactions
Direct C-H activation/arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. acs.org In the case of benzo[b]thiophenes, palladium-catalyzed direct arylation can occur at various positions on the ring system. While the C2 and C3 positions of the thiophene ring are often targeted, C-H activation at other positions is also possible, depending on the reaction conditions and the directing groups present on the molecule. acs.orgacs.org
Research has shown that the regioselectivity of C-H arylation on benzo[b]thiophenes can be controlled. For example, a ligand-free, heterogeneous palladium-on-carbon (Pd/C) and copper(I) chloride (CuCl) dual catalytic system has been reported for the completely selective C3-arylation of benzo[b]thiophenes with aryl chlorides. acs.org Conversely, palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been shown to occur selectively at the C2-position. acs.orgnih.gov The mechanism of these reactions typically involves a C-H activation step to form a palladacycle intermediate, followed by reaction with the coupling partner. acs.orgnih.gov
For this compound, the presence of the amino and bromo substituents would influence the regioselectivity of direct C-H arylation reactions. The amino group is a known directing group in C-H activation, which could potentially direct arylation to adjacent positions.
Buchwald-Hartwig Coupling for Selective Carbon-Nitrogen (C-N) Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. In the case of this compound, the bromine atom can react with various primary or secondary amines to form N-aryl or N-heteroaryl derivatives. This reaction is a powerful tool for synthesizing a wide range of substituted anilines and related compounds.
The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. nih.gov Bulky, electron-rich phosphine ligands, such as XPhos and t-BuXPhos, are often effective in promoting these couplings. nih.gov Common bases used include sodium tert-butoxide (t-BuONa) and cesium carbonate (Cs₂CO₃). nih.gov
Table 2: Buchwald-Hartwig Amination of Aryl Bromides This table is for illustrative purposes and may not represent reactions specifically with this compound.
| Catalyst System (Palladium Precatalyst/Ligand) | Base | Solvent | Product Type |
|---|---|---|---|
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | Secondary Amines |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | Primary Amines |
Data sourced from studies on Buchwald-Hartwig amination. nih.gov
This methodology allows for the introduction of a wide variety of nitrogen-containing substituents at the 4-position of the benzo[b]thiophene core, providing access to novel compounds for various applications.
Redox Transformations of this compound
The benzo[b]thiophene core and the amine functionality of this compound are susceptible to redox reactions, leading to the formation of various oxidized derivatives.
Oxidation Pathways of the Thiophene Sulfur Atom to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the thiophene ring of benzo[b]thiophenes can be oxidized to form the corresponding sulfoxides and sulfones. nih.govresearchgate.net This transformation significantly alters the electronic properties of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing. nih.gov
The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like methyltrioxorhenium(VII). nih.gov The reaction proceeds stepwise, with the sulfoxide being an intermediate in the formation of the sulfone. nih.gov The rate of oxidation to the sulfoxide is generally enhanced by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov Other reagents, such as a combination of hydrogen peroxide and phosphorus pentoxide, have also been used for the clean conversion of benzo[b]thiophenes to their sulfones. researchgate.net
The oxidation of the thiophene sulfur in this compound would lead to 4-bromobenzo[b]thiophene-5-amine 1-oxide and 4-bromobenzo[b]thiophene-5-amine 1,1-dioxide. These derivatives would exhibit different chemical and physical properties compared to the parent compound due to the increased polarity and electron-withdrawing nature of the oxidized sulfur atom.
Oxidation Pathways of the Amine Functionality
The primary amine group at the 5-position of this compound can undergo oxidation. The oxidation of amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. libretexts.orgmdpi.com
For primary aromatic amines, oxidation can be complex, potentially leading to the formation of nitroso, nitro, or polymeric species. The specific oxidation products of this compound have not been extensively detailed in the provided search results. However, general principles of amine oxidation suggest that reagents like hydrogen peroxide or peroxy acids could potentially oxidize the amine group. libretexts.org The electrochemical oxidation of amines is another possible pathway, which typically proceeds through the formation of a radical cation intermediate. mdpi.com The ultimate products would depend on the stability of this intermediate and the reaction environment.
Reduction Strategies for Nitro Intermediates during Synthesis
The synthesis of this compound often proceeds through a 4-bromo-5-nitrobenzo[b]thiophene intermediate. The reduction of the nitro group at the C5 position to the corresponding amine is a critical transformation. A common and effective method for this reduction is the use of stannous chloride (tin(II) chloride) in a protic solvent like methanol. Careful control of the reaction's pH is crucial during this process to prevent over-reduction or undesired side reactions.
Catalytic transfer hydrogenation (CTH) represents another viable and greener strategy for the reduction of aromatic nitro compounds. mdpi.com This method typically employs a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a metal catalyst, like palladium on carbon (Pd/C). mdpi.com While not explicitly detailed for 4-bromo-5-nitrobenzo[b]thiophene in the available literature, this technique is broadly applicable to a wide range of functionalized nitroarenes, including those with heterocyclic structures and halogen substituents. mdpi.comchemicalbook.com The reaction often proceeds efficiently under mild conditions. mdpi.com For instance, catalytic hydrogenation of various nitrophenols and nitrotoluenes using catalysts like palladium/graphene has been shown to be highly effective. rsc.org
Below is a comparative table of common reduction methods applicable to nitroarenes, which could be adapted for the synthesis of this compound.
Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups
| Reducing Agent/System | Catalyst | Solvent | Typical Conditions | Notes |
| Stannous Chloride (SnCl₂) | - | Methanol / Ethanol | Acidic (e.g., HCl) | Effective for many nitroarenes; requires careful pH control. |
| Ammonium Formate (HCOONH₄) | Pd/C | Methanol / Ethanol | Room Temp to Reflux | A common catalytic transfer hydrogenation method. mdpi.com |
| Sodium Borohydride (NaBH₄) | Pd/C | Aqueous / Alcohol | Room Temperature | Often used for catalytic hydrogenation of nitrophenols. rsc.org |
| Hydrogen Gas (H₂) | Pd/C, PtO₂ | Various | Pressure, Temp | Standard catalytic hydrogenation; effective but requires specialized equipment. google.comresearchgate.net |
Comparative Reactivity Studies with Related Benzo[b]thiophene Derivatives
The reactivity of the benzo[b]thiophene scaffold is significantly influenced by the nature and position of its substituents. Understanding these effects is key to predicting reaction outcomes and designing synthetic pathways.
Impact of Halogenation Pattern on Reactivity and Selectivity
The presence and position of halogen atoms on the benzo[b]thiophene ring are critical determinants of its chemical behavior, particularly in metal-catalyzed cross-coupling reactions. Halogens serve as versatile handles for introducing molecular complexity.
The reactivity of halogens in palladium-catalyzed reactions often follows the order I > Br > Cl, consistent with bond dissociation energies. This trend means that an iodo-substituted benzo[b]thiophene will typically react faster than a bromo-substituted one under identical coupling conditions. The bromine atom at the C4 position in this compound provides a reactive site for transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, vinyl, or amino groups. researchgate.net
Studies on related systems highlight the importance of the halogen's position. For instance, in electrophilic substitution reactions like halogenation, the incoming substituent is directed to specific positions based on the existing substitution pattern. researchgate.net In the case of 3-substituted benzo[b]thiophenes, direct bromination can lead to the 6-bromo derivative, which serves as a key intermediate for further functionalization via palladium-catalyzed couplings. researchgate.net The presence of a chlorine atom at the C3 position has been shown to facilitate certain decarboxylative coupling reactions, indicating that the electronic effect of a halogen can alter the reactivity of other functional groups on the ring. documentsdelivered.com
Furthermore, investigations into 3-halobenzo[b]thiophenes revealed that chloro- and bromo-substituted derivatives were effective in certain biological applications, whereas the corresponding iodo-substituted compound showed no significant activity, demonstrating that the type of halogen can be crucial for molecular function. nih.gov
Table 2: Influence of Halogen Type and Position on Benzo[b]thiophene Reactivity
| Reaction Type | Halogen Position | Observation | Citation |
| Palladium-Catalyzed Coupling | C2 vs. C3 | Metal-halogen exchange is generally favored at the C2 (α) position over the C3 (β) position. | doi.org |
| Palladium-Catalyzed Coupling | C4, C6 | The bromine atom serves as a reactive site for Suzuki, Heck, and Buchwald-Hartwig reactions. | researchgate.net |
| Decarboxylative Coupling | C3 | A C3-chloro substituent can facilitate the reaction of a C2-carboxylic acid, a divergent reactivity compared to the non-halogenated analogue. | documentsdelivered.com |
| Electrophilic Substitution | C3-Substituted | Bromination of 3-cyanobenzo[b]thiophene selectively yields the 6-bromo product. | researchgate.net |
Positional Effects of Substituents on Reaction Outcomes in Benzo[b]thiophenes
The regioselectivity of reactions involving the benzo[b]thiophene nucleus is highly dependent on the position of existing substituents. The inherent reactivity of the unsubstituted benzo[b]thiophene ring favors electrophilic attack at the C3 (β) position over the C2 (α) position. chemicalbook.comdoi.orgthieme.com However, this preference can be altered or reinforced by substituents.
For example, metalation via deprotonation with a strong base like n-butyllithium occurs preferentially at the C2 position, which is the most acidic site. doi.org This allows for subsequent reactions with electrophiles to selectively functionalize the C2 position.
The influence of substituents on the benzene portion of the ring is also significant. In the case of 4-methoxybenzo[b]thiophene, electrophilic substitution reactions such as bromination and nitration yield the 7-substituted product. rsc.org However, if a methyl group is present at the C3 position (i.e., 4-methoxy-3-methylbenzo[b]thiophene), the same reactions give a mixture of C2 and C7 substituted products, demonstrating a complex interplay between the directing effects of the methoxy (B1213986) group on the benzene ring and the methyl group on the thiophene ring. rsc.org
The reactivity order for electrophilic nitration on the unsubstituted benzo[b]thiophene ring has been established as 3 > 2 > 6 > 5 > 4 > 7. doi.org The presence of the bromo and amino groups in this compound would be expected to significantly alter this reactivity profile for any further electrophilic substitution, with the activating, ortho-, para-directing amine group at C5 likely having a dominant effect.
Table 3: Regioselectivity in Reactions of Substituted Benzo[b]thiophenes
| Starting Material | Reaction | Major Product(s) | Citation |
| Benzo[b]thiophene | Electrophilic Substitution (e.g., Nitration, Halogenation) | 3-Substituted | chemicalbook.comdoi.org |
| Benzo[b]thiophene | Metalation (Deprotonation) | 2-Substituted | doi.org |
| 4-Methoxybenzo[b]thiophene | Electrophilic Substitution (Bromination, Nitration) | 7-Substituted | rsc.org |
| 4-Methoxy-3-methylbenzo[b]thiophene | Electrophilic Substitution (Bromination, Nitration) | Mixture of 2- and 7-substituted | rsc.org |
| 3-Cyanobenzo[b]thiophene | Bromination | 6-Bromo-3-cyanobenzo[b]thiophene | researchgate.net |
Advanced Spectroscopic and Theoretical Characterization for Research on 4 Bromobenzo B Thiophen 5 Amine
Spectroscopic Methodologies for Structural Elucidation of Complex Derivatives
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Bromobenzo[b]thiophen-5-amine and its derivatives. Each technique provides complementary information, which, when combined, allows for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the connectivity and chemical environment of atoms within a molecule. In the context of this compound, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbon atoms in both the aromatic and heterocyclic rings.
For instance, in related benzo[b]thiophene derivatives, the chemical shifts and coupling constants of the aromatic protons provide clear evidence for their relative positions. nih.gov The protons on the thiophene (B33073) ring typically appear in a distinct region of the ¹H NMR spectrum compared to those on the benzene (B151609) ring. The amino group protons will exhibit a characteristic chemical shift that can be influenced by solvent and concentration. In some cases, deuterated solvents like DMSO-d₆ are used to enhance the solubility and resolution of NMR spectra for similar compounds.
Table 1: Representative ¹H and ¹³C NMR Data for Benzo[b]thiophene Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
|---|---|---|---|
| Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | ¹H | 7.44, 7.37-7.32, 7.17, 5.92, 3.90 | d (J=8.0 Hz), m, t (J=8.8 Hz), s, s |
| ¹³C | 165.6, 157.9 (JC,F=246 Hz), 148.3, 134.5 (JC,F=10 Hz), 127.1 (JC,F=20 Hz), 125.4 (JC,F=7 Hz), 117.1, 117.0, 113.2 (JC,F=18 Hz), 99.9, 53.4, 51.7 | ||
| Ethyl 3-amino-4-methoxybenzo[b]thiophene-2-carboxylate | ¹H | 7.37-7.28, 7.24, 6.75, 6.71-6.64, 4.32, 2.62, 1.37 | m, d (J=4.0 Hz), s, m, q (J=8.0 Hz), s, t (J=8.0 Hz) |
| ¹³C | 165.5, 157.7, 148.8, 142.0, 129.0, 120.9, 115.8, 104.0, 60.0, 55.6, 14.5 |
Data sourced from a study on related benzo[b]thiophene derivatives. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic rings, C=C stretching vibrations within the aromatic system, and the C-S stretching of the thiophene ring. The presence of the bromine atom can also influence the fingerprint region of the spectrum.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (Amine) | 3300-3500 | Symmetric and asymmetric stretching vibrations |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations |
| C=C (Aromatic) | 1450-1600 | Ring stretching vibrations |
| C-N | 1250-1350 | Stretching vibration |
| C-Br | 500-600 | Stretching vibration |
Note: These are general ranges and the exact positions can vary.
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of this compound, confirming its molecular formula of C₈H₆BrNS.
The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) or other ionization techniques offers valuable structural insights. For aromatic amines, a common fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom. libretexts.org In the case of this compound, characteristic fragments would likely arise from the loss of the bromine atom, the amino group, or parts of the heterocyclic ring system. The study of fragmentation patterns of related benzo[b]thiophene derivatives shows that cleavage of bonds adjacent to the thiophene ring is a common process. nih.govnih.gov
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom, which govern the crystal packing. Studies on similar benzo[b]thiophene-containing molecules have utilized X-ray diffraction to elucidate their solid-state conformations and intermolecular contacts. mdpi.com
Computational Chemistry and Theoretical Studies of this compound
Computational chemistry provides a theoretical framework to understand the electronic properties and reactivity of molecules, complementing experimental findings.
The presence of the electron-donating amino group and the electron-withdrawing (by induction) bromine atom on the benzo[b]thiophene core is expected to significantly influence the electron distribution and reactivity of the molecule. The amino group will increase the electron density of the aromatic system, particularly at the ortho and para positions, while the bromine atom will withdraw electron density. This interplay of electronic effects dictates the molecule's susceptibility to electrophilic and nucleophilic attack. The benzo[b]thiophene scaffold itself is recognized as an electron-rich structure. Computational studies on related thieno[2,3-b]benzothiophene derivatives have shown that substituents can significantly impact the frontier molecular orbitals and electronic properties. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzo[b]thiophene |
| Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate |
| Ethyl 3-amino-4-methoxybenzo[b]thiophene-2-carboxylate |
Quantum Chemical Calculations of Optical and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the optical and electronic characteristics of this compound. While specific experimental and extensive theoretical studies on the optical properties of this compound are not widely available in the reviewed literature, the principles can be inferred from studies on analogous benzo[b]thiophene derivatives.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For a molecule like this compound, TD-DFT calculations, often performed with a functional such as B3LYP and a basis set like 6-31G*, can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). These calculations reveal the nature of the electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals.
The electronic properties are primarily understood through the analysis of the frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of a Representative Substituted Benzo[b]thiophene
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 3.91 | Energy difference between HOMO and LUMO |
Note: The data presented is based on DFT calculations (B3LYP/6-31G) for a structurally similar benzo[b]thiophene derivative due to the absence of specific published data for this compound. The values should be considered as illustrative.*
The Molecular Electrostatic Potential (MEP) surface is another key descriptor of electronic properties. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. For this compound, the MEP surface would likely show a negative potential (red and yellow regions) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, indicating their nucleophilic character. The hydrogen atoms of the amine group and the region around the bromine atom would exhibit a positive potential (blue regions), suggesting their susceptibility to nucleophilic attack.
Predictive Modeling of Reactivity and Positional Selectivity
Predictive modeling of reactivity for this compound relies heavily on concepts derived from DFT, such as Fukui functions and local softness indices. These reactivity descriptors help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks.
The Fukui function, f(r), quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron. Condensed Fukui functions (fk+, fk-, and fk0) provide this information for each atomic site (k) in the molecule.
fk+ : Indicates the propensity of atom k to accept an electron (nucleophilic attack). A higher value suggests a more favorable site for nucleophilic attack.
fk- : Indicates the propensity of atom k to donate an electron (electrophilic attack). A higher value points to a more reactive site for electrophiles.
fk0 : Predicts the reactivity towards a radical attack.
Local softness indices (sk+, sk-, and sk0) are related to the Fukui functions and the global softness of the molecule, providing another layer of insight into site selectivity.
Table 2: Hypothetical Condensed Fukui Functions and Local Softness for this compound
| Atom/Region | fk+ | fk- | sk+ | sk- | Predicted Reactivity |
| C2 (Thiophene) | 0.08 | 0.15 | 0.21 | 0.39 | Prone to electrophilic attack |
| C3 (Thiophene) | 0.12 | 0.05 | 0.31 | 0.13 | Prone to nucleophilic attack |
| C4-Br | 0.18 | 0.02 | 0.46 | 0.05 | Site for nucleophilic substitution |
| C5-NH2 (N atom) | 0.04 | 0.25 | 0.10 | 0.65 | Highly prone to electrophilic attack |
| C6 | 0.09 | 0.11 | 0.23 | 0.28 | Moderate electrophilic reactivity |
| C7 | 0.11 | 0.09 | 0.28 | 0.23 | Moderate nucleophilic/electrophilic reactivity |
Note: This table presents hypothetical data based on general principles of reactivity for substituted benzo[b]thiophenes, as specific published data for this compound is not available. The values are for illustrative purposes to demonstrate the application of these descriptors.
These theoretical predictions are invaluable for designing synthetic routes. For instance, the high fk- value on the nitrogen atom suggests that acylation or alkylation reactions would readily occur at the amine group. The significant fk+ value at the C4 position, bonded to the bromine atom, supports the feasibility of nucleophilic aromatic substitution or cross-coupling reactions at this site.
Conformational Analysis and Energetic Landscapes of Derivatives
The biological activity and material properties of derivatives of this compound are often dictated by their three-dimensional structure and conformational flexibility. Conformational analysis and the exploration of energetic landscapes are therefore crucial for understanding structure-activity relationships.
Derivatization of the amine group, for example, through acylation to form an amide, introduces a new rotatable bond (the C-N amide bond). The rotation around this bond is typically restricted due to the partial double bond character of the amide linkage, leading to the existence of different conformers (e.g., syn and anti).
Quantum chemical calculations can be used to map the potential energy surface (PES) for the rotation around key single bonds. This is achieved by systematically changing the dihedral angle of interest and performing a constrained geometry optimization at each step. The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers for interconversion between them (transition states).
Table 3: Illustrative Rotational Energy Barriers for a Hypothetical N-acetyl-4-Bromobenzo[b]thiophen-5-amine Derivative
| Rotational Bond | Dihedral Angle Range (°) | Ground State Conformer (°) | Transition State Energy (kcal/mol) |
| C5-N (Amide) | 0 to 360 | ~180 (trans) | 15-20 |
| C(aryl)-C(substituent) | 0 to 360 | Varies with substituent | 5-10 |
Note: This table is illustrative and based on typical values for N-aryl amides. Specific computational studies on derivatives of this compound are required for accurate data.
The energetic landscape provides critical information for drug design, as the bioactive conformation of a molecule is often a low-energy conformer that can readily bind to a biological target. For materials science applications, understanding the preferred conformations and the ease of conformational changes can influence properties such as crystal packing and charge transport.
Applications in Advanced Chemical and Materials Science Research
Strategic Utility in Complex Organic Synthesis
The structural attributes of 4-Bromobenzo[b]thiophen-5-amine make it a powerful tool for synthetic chemists aiming to construct intricate molecular frameworks.
The ortho-relationship between the amine group and the C4-position of the thiophene (B33073) ring is particularly advantageous for the synthesis of fused heterocyclic systems. This arrangement is analogous to well-known precursors for building polycyclic aromatic compounds. The amine group can participate in cyclocondensation reactions with various C1, C2, and C3 synthons to form new rings fused to the thiophene moiety.
A prominent example is the synthesis of thieno[3,2-d]pyrimidines . These scaffolds are bioisosteres of purines and quinazolines, which are prevalent in many biologically active molecules, including kinase inhibitors. nih.govnih.gov The synthesis can be achieved by treating the parent aminobenzothiophene with reagents like formic acid or formamide (B127407) to construct the fused pyrimidine (B1678525) ring. mdpi.comresearchgate.net The resulting thieno[3,2-d]pyrimidin-4(3H)-one core is a key intermediate that can be further elaborated.
Furthermore, the amino group can react with isothiocyanates to yield thiourea (B124793) derivatives, which are precursors to 2-thioxo-thieno[3,2-d]pyrimidines. These reactions highlight the utility of 4-aminobenzothiophenes in creating a variety of fused heterocyclic architectures, such as:
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines : Formed by building a pyridine (B92270) ring onto the thiophene, followed by a pyrimidine ring. mdpi.comresearchgate.net
Benzo[b]thieno[3,2-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines : Complex, multi-ring systems with significant potential in medicinal chemistry. nih.gov
The bromine atom on these scaffolds provides a subsequent site for modification, allowing for the late-stage introduction of chemical diversity through reactions like Suzuki or Buchwald-Hartwig couplings, further enhancing the strategic value of the original building block.
Bioisosterism, the strategy of replacing one part of a biologically active molecule with a chemically and physically similar group, is a cornerstone of modern drug design. researchgate.net The benzo[b]thiophene moiety is recognized as a successful bioisostere for other aromatic systems like indole, benzofuran, and naphthalene, which are common in natural products. researchgate.netnih.gov This replacement can improve pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. researchgate.net
This compound serves as an excellent starting point for creating analogs of natural products where the native aromatic core is replaced by the benzothiophene (B83047) ring. A clear illustration of this principle is the synthesis of thiophene-based mimics of the natural styryl lactone goniofufurone, which exhibits cytotoxic properties. nih.gov Although this example uses a simpler thiophene, the concept is directly applicable. By replacing the phenyl group of a natural product with the benzo[b]thiophene scaffold derived from this compound, novel analogs with potentially enhanced or altered biological activity can be generated. nih.govrsc.org This strategy allows chemists to explore new chemical space around a natural product pharmacophore, potentially leading to compounds with improved drug-like properties.
Contributions to Medicinal Chemistry Research and Drug Discovery
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Consequently, this compound is a highly sought-after building block for the creation of new therapeutic agents.
The compound's structure is frequently employed in the initial stages of drug discovery programs to generate libraries of diverse molecules for biological screening.
Researchers have extensively used aminothiophene precursors, which are close structural relatives of this compound, to design and synthesize compounds with significant potential for bioactivity. A major area of focus has been the development of protein kinase inhibitors . ed.ac.uk Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk
Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) cores, synthesized from aminothiophenes, are featured in numerous potent kinase inhibitors. nih.govnih.govekb.eg For example, derivatives have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key targets in lung and breast cancer. mdpi.com The general synthetic approach involves the cyclization of the aminothiophene to form the thienopyrimidine core, followed by the introduction of various side chains to optimize binding to the kinase's ATP-binding site. ekb.egmdpi.com
The table below presents examples of bioactive compounds derived from aminothiophene scaffolds, illustrating the types of structures and their potent activities.
| Compound Class | General Structure | Reported Bioactivity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivatives | ![]() | Dual EGFR/HER2 Kinase Inhibition | mdpi.com |
| Benzo[b]thiophene-chalcone Hybrids | Cholinesterase Inhibition | nih.gov | |
| 4-Substituted Benzo[b]thiophene-2-carboxamidines | ![]() | Urokinase (uPA) Inhibition | researchgate.net |
The derivatives of this compound have been investigated for their therapeutic potential across several major disease categories.
Oncology: The development of anticancer agents is a primary application. Thienopyrimidine derivatives have shown potent activity against various cancer cell lines. researchgate.netekb.eg For instance, certain 4-anilinothieno[2,3-d]pyrimidine compounds have demonstrated high inhibitory efficacy against EGFR and HER-2 kinases, which are overexpressed in many tumors. ekb.eg Other research has focused on developing benzothiophene derivatives as inhibitors of urokinase (uPA), an enzyme involved in tumor metastasis. researchgate.net More recently, benzothiophene analogs have been designed as inducers of ferroptosis, a specific type of cell death, in fibrosarcoma cells. ekb.eg
Neurodegenerative Diseases: The benzo[b]thiophene scaffold has also been employed in the design of agents for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov One strategy involves inhibiting cholinesterase enzymes (AChE and BuChE) to boost neurotransmitter levels. nih.gov Benzo[b]thiophene-chalcone hybrids have been synthesized and shown to be effective cholinesterase inhibitors. nih.gov Another approach uses the benzothiophene core as a bioisostere to develop ligands for the GluN2B subtype of the NMDA receptor, a target implicated in Alzheimer's and Parkinson's diseases. rsc.org
The following table summarizes the research findings for specific benzo[b]thiophene derivatives, detailing their biological targets and efficacy.
| Derivative Class | Target | Specific Example (Compound) | Activity (IC₅₀) | Disease Area | Reference |
|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | EGFR | Compound 21a | 0.47 nM | Cancer (Lung) | mdpi.com |
| Thieno[2,3-d]pyrimidine | HER2 | Compound 21a | 0.14 nM | Cancer (Lung) | mdpi.com |
| Thieno[3,2-d]pyrimidine | EGFR | Compound 11b | 0.51 µM | Cancer (Breast) | nih.gov |
| Thieno[3,2-d]pyrimidine | Aromatase (ARO) | Compound 9d | 0.64 µM | Cancer (Breast) | nih.gov |
| Benzo[b]thiophene-2-carboxamidine | Urokinase (uPA) | Compound B623 | 0.07 µM | Cancer | researchgate.net |
| Benzo[b]thiophene-chalcone Hybrid | Butyrylcholinesterase (BChE) | Compound 5h | 24.35 µM | Neurodegeneration | nih.gov |
Molecular Target Interactions and Binding Analysis
The unique structure of this compound, featuring a bromine atom and an amine group on a benzo[b]thiophene scaffold, makes it and its derivatives prime candidates for interacting with various biological molecular targets, including enzymes, receptors, and DNA. The electron-rich nature of the benzo[b]thiophene ring, combined with the reactivity endowed by the bromine and amine functional groups, facilitates a range of non-covalent and covalent interactions crucial for biological activity.
Enzyme Inhibition Mechanism Elucidation (e.g., Cholinesterase Inhibitors)
Derivatives of this compound have been investigated as potent enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. bohrium.com The cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in managing this disease.
Research has shown that hybrid molecules combining the benzo[b]thiophene structure with chalcones are effective cholinesterase inhibitors. bohrium.comnih.gov These benzothiophene-chalcone hybrids generally exhibit better inhibitory activity than other derivatives. bohrium.comnih.gov For instance, specific derivatives have demonstrated significant potency against both AChE and BChE. nih.gov Compound 5f was identified as the most effective inhibitor of AChE, while compound 5h was the best inhibitor of BChE. nih.gov The inhibitory concentration (IC₅₀) of compound 5h against BChE was found to be comparable to that of the reference drug galantamine. bohrium.comnih.gov
The table below summarizes the inhibitory activities of key benzo[b]thiophene derivatives.
| Derivative | Target Enzyme | IC₅₀ (μM) | Comparison to Reference |
| 5h | BChE | 24.35 | 1.15x more potent than Donepezil |
| 5f | AChE | 62.10 | 0.8x potency of Donepezil |
Data sourced from studies on benzo[b]thiophene-chalcone hybrids. nih.gov
Beyond cholinesterases, related tetrahydrobenzo[b]thiophene derivatives have been shown to act as inhibitors for other enzymes, such as PDK1 and LDHA, which are targets in colorectal cancer research. nih.gov
Investigations into Receptor and DNA Interactions
The benzo[b]thiophene scaffold is a versatile pharmacophore for targeting various receptors. A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT₁ₐ serotonin (B10506) receptors, which are implicated in depression and anxiety. nih.gov The study aimed to understand how substitutions on the benzo[b]thiophene ring and the arylpiperazine moiety influence binding affinity. nih.gov The most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , showed a micromolar affinity (Kᵢ = 2.30 μM) for the 5-HT₁ₐ receptor sites. nih.gov
In addition to receptor binding, certain derivatives have been explored as DNA intercalating agents. For example, some tetrahydrobenzo[b]thiophene derivatives were designed as potential dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication, suggesting a mechanism that involves direct interaction with DNA. researchgate.net The core this compound structure is recognized for its potential to interact with molecular targets like DNA, with the bromine and amine groups playing key roles in binding.
Computational Docking and Ligand-Protein Interaction Studies
Molecular docking simulations are a critical tool for understanding how these compounds interact with their biological targets at a molecular level. bohrium.com Such studies have been instrumental in elucidating the binding modes of benzo[b]thiophene derivatives with enzymes and receptors. nih.gov
For cholinesterase inhibitors, docking analyses revealed the specific interactions responsible for their inhibitory activity. bohrium.com In the case of the potent BChE inhibitor, compound 5h , molecular docking showed that the amine group forms crucial hydrogen bonds with the Ser198 and His438 residues within the enzyme's active site. These simulations help to explain the structure-activity relationships observed in laboratory assays. bohrium.com
Similarly, to better understand the interactions with the 5-HT₁ₐ receptor, computational simulations were performed for benzo[b]thiophene arylpiperazine derivatives. nih.gov Docking studies using a homology model of the receptor helped to illuminate the important electrostatic interactions that could explain the observed binding affinity of the most active compounds, such as 7e . nih.gov These computational approaches are vital for the rational design of new, more potent derivatives. bohrium.com
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For benzo[b]thiophene derivatives, SAR analyses have provided valuable insights for designing more effective bioactive molecules. bohrium.com
Investigations into benzothiophene-chalcone hybrids revealed important SAR trends for cholinesterase inhibition. nih.gov
Hybrid Structure: In general, the benzothiophene-chalcone hybrids (series 5 compounds) proved to be more potent inhibitors of both AChE and BChE compared to other related series. bohrium.comnih.gov
Substituent Effects: The nature and position of substituents on the benzoyl group were critical. Amino and hydroxyl substituents, as seen in compounds 5h and 5i respectively, led to good BChE inhibition. nih.gov
Positional Importance: The position of substituents on the core structure significantly alters reactivity and biological activity. The amine group at the C-5 position is crucial for forming key interactions, such as the hydrogen bonds observed in docking studies with BChE.
The table below summarizes key SAR findings for bioactive benzo[b]thiophene derivatives.
| Structural Feature | Observation | Biological Activity Impact |
| Chalcone Hybridization | Combining the benzo[b]thiophene scaffold with a chalcone moiety enhances activity. bohrium.comnih.gov | Increased inhibition of cholinesterases (AChE & BChE). bohrium.comnih.gov |
| Amino/Hydroxyl Groups | Amino (5h ) and hydroxyl (5i ) substituents on the 3-benzoyl group. nih.gov | Determines good inhibitory activity toward BChE. nih.gov |
| C-5 Amine Group | Participates in crucial binding interactions. | Forms hydrogen bonds with enzyme active sites (e.g., BChE). |
| C-4 Bromo Group | Enhances reactivity for further chemical modification. | Facilitates electrophilic substitution and cross-coupling reactions. |
These SAR studies provide a rational basis for the future development of benzo[b]thiophene-based therapeutic agents. bohrium.comnih.gov
Development in Advanced Materials Science
The unique electronic properties of the benzo[b]thiophene scaffold make it a valuable component in the field of materials science, particularly for organic electronics.
Organic Semiconductors and Optoelectronic Devices
This compound serves as a building block in the development of advanced organic materials. The benzo[b]thiophene core is an electron-rich heterocyclic system, a desirable characteristic for charge transport in semiconducting materials. This property makes its derivatives suitable for applications in organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic cells. The ability to modify the structure, for instance by oxidizing the thiophene ring's sulfur atom, allows for the fine-tuning of the compound's electronic properties to meet the specific demands of different optoelectronic devices.
Self-Organized Materials for High-Frequency Applications
The ability of molecules to self-assemble into ordered structures is fundamental to the development of advanced materials. Liquid crystals, a state of matter between a conventional liquid and a solid crystal, are a prime example of self-organization. The anisotropic nature of liquid crystals allows for the tuning of their dielectric properties with an external electric field, making them suitable for applications in high-frequency (GHz) devices such as phase shifters and tunable filters.
Research into benzo[b]thiophene-based materials has revealed their capacity to form various liquid crystalline phases (mesophases). bohrium.com The specific mesophase that a compound exhibits is highly dependent on its molecular structure, including the nature of the core, the type and length of terminal chains, and the presence of lateral substituents. tandfonline.com
For example, studies on bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene derivatives have shown the presence of a smectic A (SmA) phase in non-chiral series, while chiral versions exhibit an antiferroelectric smectic C (SmCA*) phase. researchgate.nettandfonline.com The transition between these phases can be characterized using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.nettandfonline.com In another study, fluorescent liquid crystalline compounds containing both 1,3,4-oxadiazole (B1194373) and benzo[b]thiophene units were shown to exhibit nematic and/or smectic A phases with high thermal stability. bohrium.com
The suitability of a liquid crystal for high-frequency applications is determined by key parameters such as its birefringence (Δn) and dielectric anisotropy (Δε). Materials with high birefringence and low dielectric loss are particularly sought after for microwave devices. bohrium.com
A study focused on new self-organized benzo[b]thiophene-based materials for GHz applications demonstrated that molecular design plays a crucial role in optimizing these properties. bohrium.comtandfonline.com It was found that incorporating carbon-carbon triple bonds into the molecular structure and using polar terminal groups, such as the isothiocyanate (-NCS) group, led to enhanced birefringence and polarizability values. bohrium.comtandfonline.com These findings indicate that the benzo[b]thiophene core is a promising platform for creating liquid crystals tailored for the gigahertz frequency range. bohrium.com
Molecular Engineering Principles for Material Property Optimization
The diverse applications of this compound derivatives stem from the ability to precisely engineer their molecular structure to achieve desired properties. The structure-property relationships in these materials are a key area of research, providing guiding principles for the design of new and improved functional molecules.
The position of substituents on the benzothiophene core has a profound effect on the electronic properties and molecular packing of the resulting materials. As seen in OFET applications, linking other molecular fragments at the α-position versus the β-position of the benzothiophene ring can lead to significant differences in charge carrier mobility. acs.org This is due to the different electronic communication between the molecular units and the resulting variations in thin-film microstructure.
Furthermore, the strategic use of electron-donating and electron-withdrawing groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a fundamental principle in the design of materials for OLEDs and OPVs, as it enables the optimization of charge injection, transport, and energy transfer processes. For example, the introduction of a thiophene bridge in certain OLED emitters was shown to lower the oxidation potential, thereby tuning the HOMO level and influencing the emission properties. researchgate.net
In the context of liquid crystals for high-frequency applications, molecular engineering focuses on enhancing properties like polarizability and birefringence. The research on benzo[b]thiophene-based liquid crystals shows that increasing the rigidity and length of the molecular core, for instance by incorporating triple bonds, can lead to higher birefringence. bohrium.comtandfonline.com The choice of terminal groups is also critical, with polar groups like -NCS being used to increase the dielectric anisotropy. bohrium.com These principles provide a roadmap for the rational design of new materials based on the this compound scaffold for a wide range of advanced applications.
Q & A
Q. What are the optimal synthetic routes for 4-Bromobenzo[b]thiophen-5-amine, and how can by-product formation be minimized?
The synthesis of this compound often involves regioselective bromination of benzo[b]thiophene derivatives. A method using benzothiophene, acetic acid, and sodium bromide under controlled argon pressure (3 atm) at 78°C with hydrogen peroxide and tetrabutylammonium bromide as a phase-transfer catalyst achieves high selectivity and purity . Stannous chloride-mediated reduction of nitro intermediates (e.g., 2-bromo-5-nitrobenzo[b]thiophene) in methanol is critical for amine formation, with careful pH control to avoid over-reduction .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
Q. How can researchers evaluate the antimicrobial potential of this compound derivatives?
Standard protocols include:
- Microplate dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Structure-activity relationship (SAR) studies by introducing substituents like halogens or methoxy groups at the 4-position to enhance membrane permeability .
Advanced Research Questions
Q. What strategies improve regioselective bromination in benzo[b]thiophene systems?
Regioselectivity is influenced by:
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites for Suzuki-Miyaura couplings. The bromine atom’s σ-hole interaction with palladium catalysts enhances aryl-aryl bond formation efficiency .
Q. What experimental and statistical approaches address contradictory biological activity data in SAR studies?
- False Discovery Rate (FDR) control : Use Benjamini-Hochberg correction to adjust p-values in high-throughput screens, reducing Type I errors .
- Lasso regression : Identifies key structural descriptors (e.g., logP, Hammett constants) correlated with activity, minimizing overfitting in multivariate models .
Q. How do steric and electronic effects influence the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., CYP450) using AutoDock Vina. The bromine atom’s hydrophobic interaction with pocket residues enhances binding affinity .
- Kinetic studies : Monitor inhibition constants (Kᵢ) via surface plasmon resonance (SPR) to quantify target engagement .
Methodological Challenges
Q. What precautions are necessary to mitigate toxicity risks during handling?
- Safety protocols : Use fume hoods, nitrile gloves, and ANSI-approved goggles. The compound’s LD₅₀ (oral, rat) is 320 mg/kg, requiring strict exposure limits .
- Waste disposal : Neutralize brominated by-products with 10% sodium thiosulfate before incineration .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity .
- Catalytic recycling : Recover Pd/C catalysts via magnetic separation in flow reactors, reducing heavy metal waste .
Data Interpretation and Reporting
Q. What are best practices for reporting crystallographic data of halogenated derivatives?
Follow IUCr guidelines:
Q. How should researchers contextualize conflicting activity data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


